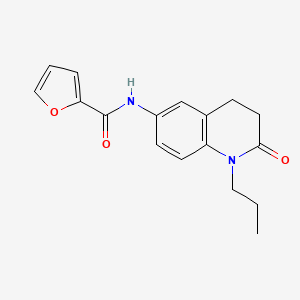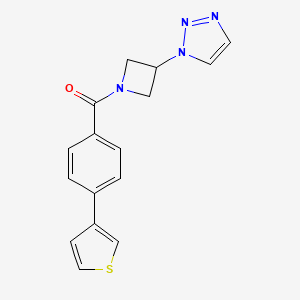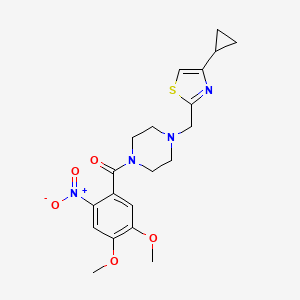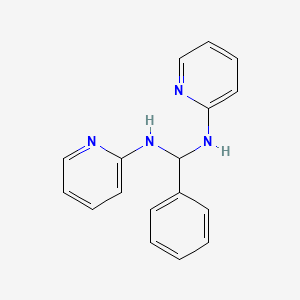![molecular formula C26H32N6O4 B2578206 5-isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040651-01-1](/img/structure/B2578206.png)
5-isopropyl-7-(4-(2-morpholino-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be quite varied, depending on the specific conditions and reagents used. The presence of several different functional groups means that the compound could potentially undergo a wide range of reactions .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
This compound is relevant in the field of heterocyclic synthesis. It contributes to the development of novel N-cycloalkanes, morpholine, and piperazines, among other derivatives. These compounds are synthesized using intramolecular cyclization involving various amines and enaminone compounds. This process leads to a variety of heterocyclic structures, showcasing the versatility of this compound in creating diverse molecular frameworks (Ho & Suen, 2013).
Synthesis of Novel Compounds
The compound plays a significant role in the synthesis of novel heterocyclic compounds. It is used in reactions with malonyl chloride, leading to the formation of various derivatives, including pyrano oxazines and phenyl carbomyl compounds. These reactions highlight the compound's utility in creating complex chemical structures with potential applications in various scientific fields (Al-Rawi & Mahmood, 1988).
Tautomerism Studies
Tautomerism of aza heterocycles is another area where this compound is significant. It serves as a basis for studying the spontaneous transformation products of related compounds in both crystal and solution. This is critical for understanding the stability and reactivity of such compounds in different environments (Gubaidullin et al., 2014).
Antimicrobial Evaluation
This compound is also involved in the synthesis of antimicrobial agents. By reacting with various derivatives, it contributes to the creation of new compounds with potential antimicrobial and antifungal activities. This highlights its importance in the field of pharmaceuticals and medicinal chemistry (Othman, 2013).
Application in Synthetic Fibers
In the textile industry, derivatives of this compound are used in the synthesis of arylazo dyes for application on synthetic fibers. These dyes exhibit desirable spectral and dyeing properties, making them useful for various textile applications (Rangnekar & Puro, 2007).
Propiedades
IUPAC Name |
7-[4-(2-morpholin-4-yl-2-oxoethyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N6O4/c1-19(2)31-16-21(24-22(17-31)26(35)32(27-24)20-6-4-3-5-7-20)25(34)30-10-8-28(9-11-30)18-23(33)29-12-14-36-15-13-29/h3-7,16-17,19H,8-15,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHNDPIXXTYEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Chlorophenyl)-2-{[(4-fluorophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B2578125.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2578127.png)

amine hydrochloride](/img/no-structure.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide](/img/structure/B2578135.png)
![4-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B2578136.png)

![8-[(5-Benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]quinoline](/img/structure/B2578139.png)


